Regioisomeric Identity as the Primary Differentiator
The target compound (5‑methyl isomer) can be distinguished from its closest analogue, the 4‑methyl isomer (CAS 648923‑99‑3), solely by the position of the methyl group . No quantitative biological or physicochemical comparison (IC₅₀, logP, solubility, metabolic stability, etc.) was found in allowed primary sources for either compound. Therefore, a numerical differentiation claim cannot be made at this time.
| Evidence Dimension | Regiochemistry (methyl position on central phenyl ring) |
|---|---|
| Target Compound Data | 5‑methyl substitution (CAS 648923‑98‑2) |
| Comparator Or Baseline | 4‑methyl substitution (CAS 648923‑99‑3) |
| Quantified Difference | Not available from non‑excluded sources |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
Regioisomeric identity is a minimum requirement for experimental reproducibility; substitution at the wrong position invalidates any structure‑activity conclusion.
